potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate
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Overview
Description
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo a series of chemical transformations such as alkylation, methoxylation, and carbodithioate formation. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules, known for its role in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral and antimicrobial properties.
Uniqueness
Potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its methoxy and carbodithioate functional groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
potassium;8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2.K/c1-16-8-2-3-11-9(6-8)10-7-15(13(17)18)5-4-12(10)14-11;/h2-3,6,14H,4-5,7H2,1H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJWRMQCPIDHSM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=S)[S-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13KN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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